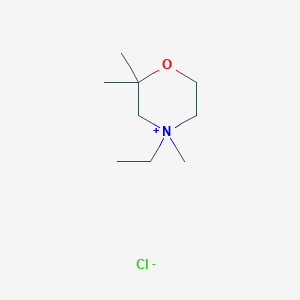
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is a chemical compound with a unique structure that includes a morpholine ring substituted with ethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with trimethylchlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of oxides or hydroxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,2,4-trimethylmorpholin-4-ium bromide: Similar in structure but with a bromide ion instead of chloride.
4-Methylmorpholine: Lacks the ethyl and trimethyl substitutions.
2,2,4-Trimethylmorpholine: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
88126-77-6 |
|---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
4-ethyl-2,2,4-trimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-5-10(4)6-7-11-9(2,3)8-10;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VDOWOIMTOHWXAO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCOC(C1)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















